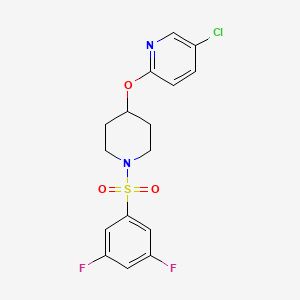

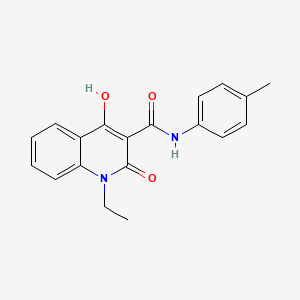

![molecular formula C17H16N2O2S2 B2496610 2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 663187-89-1](/img/structure/B2496610.png)

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H16N2O2S2 and its molecular weight is 344.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathways and Toxicity

One study explored the metabolism of nephro- or hepatotoxic thiazoles, including the formation of toxic metabolites. The research specifically highlighted the metabolic pathways of thiazoles, leading to the formation of thioamides and α-dicarbonyl fragments. This insight is crucial in understanding the biotransformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).

Neuroleptic Activity

Another study focused on the synthesis and neuroleptic activity of benzamides, which are structurally related to the compound of interest. The researchers identified a relationship between the chemical structure and inhibitory effects on stereotyped behavior in rats, indicating the neuroleptic potential of these compounds (Iwanami, Takashima, & Hirata, 1981).

Anticonvulsant Potential

Further research was conducted on benzothiazolotriazine derivatives for their anticonvulsant potential. This study is particularly relevant as it involves benzothiazole, a core structure in the compound of interest. The research highlighted the synthesis, characterization, and promising results of specific compounds in animal models, indicating their potential as anticonvulsant agents (Ul Firdaus, Habib, & Siddiqui, 2018).

Glucokinase Activation for Diabetes Treatment

Another intriguing application lies in the discovery of benzamide derivatives as glucokinase activators, relevant for the treatment of type 2 diabetes. This study presented the synthesis and screening of novel compounds, demonstrating significant potential in reducing blood glucose levels, offering insights into the therapeutic applications of similar structures (Park, Lee, & Hyun, 2014).

Antidepressant-like Effects

Research also delved into the antidepressant-like effects of benzamide derivatives. The study focused on the behavioral battery tests in rodents to assess the potential of these compounds as antidepressants, underlining the broad pharmacological implications of benzamide structures (Kurhe, Mahesh, & Devadoss, 2014).

Orexin-1 Receptor Mechanisms and Compulsive Food Consumption

Additionally, a study on the role of Orexin-1 receptor mechanisms in compulsive food consumption provided insights into the behavioral and physiological effects of benzamide-related compounds, suggesting their potential in treating eating disorders (Piccoli, Bonaventura, & Cifani, 2012).

Mechanism of Action

Target of Action

The compound, also known as 2-(Ethylsulfanyl)-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide, primarily targets mercury (II) ions in water . The compound acts as a chemosensor for the rapid and selective detection of these ions .

Mode of Action

The compound interacts with mercury (II) ions, forming a 2:1 coordination complex . This interaction causes a bathochromic shift of the compound’s UV absorption peak from 540 to 585 nm and turns on a highly selective fluorescence emission at 425 nm . The change in the optical property of the compound upon complexation with mercury (II) was confirmed by ab initio calculations .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of mercury (II) ions and biothiols . The thiol-containing amino acid preferentially coordinates the mercury ions of the compound-mercury (II) complex . This causes dissociation of the complex and the liberation of the compound dye .

Pharmacokinetics

The compound has been used to quantify mercury (ii) ions in water by fluorescence spectroscopy down to 5 × 10^−8 m (10 ppb) .

Result of Action

The result of the compound’s action is the selective detection of mercury (II) ions in water and biothiols . The compound-mercury (II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^−7 M .

Action Environment

Environmental factors such as the presence of mercury (II) ions and biothiols in water influence the compound’s action, efficacy, and stability . For in-field application, filter paper strips were loaded with the compound-mercury (II) complex and used as a disposable sensor for the detection of cysteine (Cys) by the naked eye .

Future Directions

Properties

IUPAC Name |

2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMHIEFSJYVSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

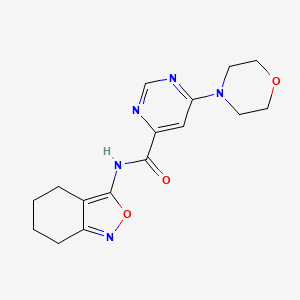

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

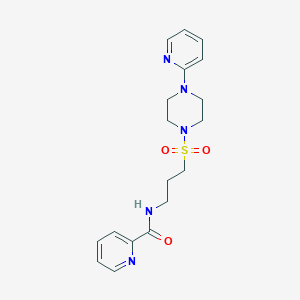

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

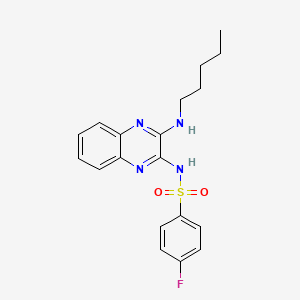

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE](/img/structure/B2496536.png)

![propan-2-yl 2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2496539.png)

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)